molecular formula C9H13N3 B1665381 Abt-202 CAS No. 309959-34-0

Abt-202

Cat. No.: B1665381
CAS No.: 309959-34-0
M. Wt: 163.22 g/mol
InChI Key: LVGMMVAWLISWJD-MRVPVSSYSA-N
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Description

(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring substituted with a pyridine group at the 3-position. Its stereochemistry at the C3 position (R-configuration) and the pyridin-3-yl substituent contribute to its unique physicochemical and biological properties.

Key structural attributes include:

  • Pyrrolidine core: A five-membered saturated ring with a secondary amine group at C3.
  • Pyridin-3-yl substituent: A nitrogen-containing aromatic heterocycle attached to the pyrrolidine nitrogen.
  • Chirality: The (3R) configuration enables stereospecific interactions, which are critical for biological activity .

Properties

CAS No.

309959-34-0

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

(3R)-1-pyridin-3-ylpyrrolidin-3-amine

InChI

InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2/t8-/m1/s1

InChI Key

LVGMMVAWLISWJD-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)C2=CN=CC=C2

Canonical SMILES

C1CN(CC1N)C2=CN=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABT-202;  ABT 202;  ABT202; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABT-202 involves the formation of a pyrrolidine ring with a pyridin-3-yl substituent. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridin-3-yl Group: This step typically involves a nucleophilic substitution reaction where a pyridin-3-yl halide reacts with the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ABT-202 can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridin-3-yl group or the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various substituents onto the pyridin-3-yl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives of the pyridin-3-yl group or the pyrrolidine ring.

    Substitution: Introduction of various substituents onto the pyridin-3-yl group or the pyrrolidine ring.

Scientific Research Applications

    Chemistry: As a model compound for studying the reactivity of pyrrolidine and pyridin-3-yl groups.

    Biology: As an agonist at neural nicotinic acetylcholine receptors, it has been used to study the role of these receptors in neural signaling.

    Medicine: Investigated as a potential analgesic, although it has not passed clinical trials.

    Industry: Potential applications in the development of new drugs targeting neural nicotinic acetylcholine receptors.

Mechanism of Action

ABT-202 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. These receptors are involved in neural signaling and play a role in various physiological processes. By binding to these receptors, this compound can modulate neural activity and potentially provide analgesic effects .

Comparison with Similar Compounds

Positional Isomerism in Pyridine-Substituted Derivatives

The position of the pyridine substituent significantly impacts biological activity and binding affinity.

Compound Pyridine Position Key Differences Biological Activity Insights Reference
(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine 3-position Pyridine nitrogen at meta position; moderate steric bulk. Likely targets receptors with aromatic pockets. N/A
(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine 2-position Pyridine nitrogen at ortho position; increased steric hindrance near pyrrolidine. Exhibits enantiomer-dependent activity; (R)-form shows higher receptor affinity .
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine 4-position Pyridine nitrogen at para position; linear geometry. Reduced steric hindrance may enhance solubility .

Heterocycle Replacement: Pyridine vs. Other Rings

Replacing pyridine with other heterocycles alters electronic properties and target selectivity.

Compound Heterocycle Unique Features Activity Profile Reference
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine Oxetane Oxygen-containing saturated ring; high polarity. Potential for improved metabolic stability .
1-(Pyrazin-2-yl)pyrrolidin-3-amine Pyrazine Two nitrogen atoms in aromatic ring; increased basicity. May enhance interactions with charged residues .
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine Thiophene Sulfur-containing ring; bromine adds steric/electronic effects. Suited for catalysis or halogen-bonding interactions .

Key Insight : Pyridine’s aromatic nitrogen provides a balance of hydrogen-bonding capability and lipophilicity, making it preferable for central nervous system drug design compared to oxetane or thiophene analogs.

Stereochemical Effects: (R) vs. (S) Enantiomers

Chirality at the pyrrolidine C3 position drastically influences biological potency.

Compound Configuration Activity Comparison Reference
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine R Higher receptor selectivity reported in chiral studies.
(S)-1-(Pentan-3-yl)pyrrolidin-3-amine S 10-fold lower potency in neuropharmacological assays.

Key Insight : The (3R) configuration in the target compound likely enhances target engagement through optimized spatial alignment, a trend observed in other chiral pyrrolidine derivatives.

Substituent Effects: Fluorine, Bromine, and Alkyl Groups

Substituents on the pyrrolidine or aromatic ring modulate reactivity and pharmacokinetics.

Compound Substituent Impact on Properties Reference
(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine Methoxyethyl Enhances hydrophilicity; may improve blood-brain barrier penetration.
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine Fluorine on pyridine Increases electronegativity; stabilizes ligand-receptor interactions.
(3R)-3-(Pyrrolidin-1-yl)pyrrolidine Pyrrolidinyl Dual pyrrolidine rings; unique steric effects.

Key Insight : Fluorine or methoxy substitutions could improve the target compound’s bioavailability and target affinity, as seen in related fluorinated analogs.

Biological Activity

(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine, also known as ABT-202, is a chemical compound with significant biological activity primarily as an agonist at neural nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is C9H13N3, with a molecular weight of 163.22 g/mol. It features a pyrrolidine ring substituted with a pyridin-3-yl group, which is crucial for its interaction with nAChRs, influencing various physiological processes such as neural signaling and muscle contraction.

The primary mechanism of action for (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine involves its role as an agonist at nAChRs. These receptors are integral to neurotransmission and are implicated in several neurological disorders. The compound's agonistic effects suggest potential applications in pain management and neuropharmacology, although it has not yet advanced to clinical trials .

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine exhibits significant binding affinity for nAChRs, particularly the β2 and β4 subtypes. This interaction may lead to enhanced synaptic transmission and neuroprotection, making it a candidate for further studies in treating conditions like Alzheimer's disease and other cognitive disorders .

Comparative Analysis with Related Compounds

The biological activity of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine can be contrasted with similar compounds. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
(3R)-1-(Pyridin-2-yl)pyrrolidin-3-aminePyrrolidine ring with a pyridin-2-yl groupDifferent substitution position on the pyridine
(3S)-1-(Pyridin-4-yl)pyrrolidin-3-aminePyrrolidine ring with a pyridin-4-yl groupDifferent stereochemistry may influence biological activity
(3R)-1-Isopropylpyrrolidin-3-aminePyrrolidine ring with isopropyl substitutionVariation in alkyl group affects sterics

The structural variations among these compounds illustrate how different substituents can influence biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological effects of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine:

  • Neuropharmacological Studies : In vitro studies demonstrated that this compound significantly enhances neurotransmitter release in neuronal cultures, indicating its potential as a neuroprotective agent .
  • Pain Management Applications : Preliminary research suggests that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine may serve as an analgesic by modulating pain pathways through nAChR activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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